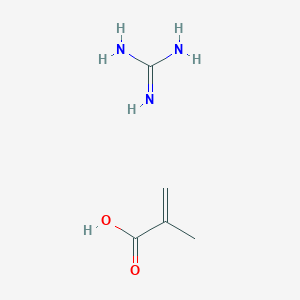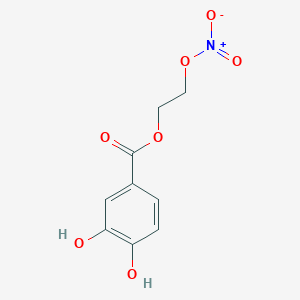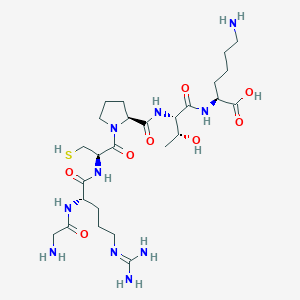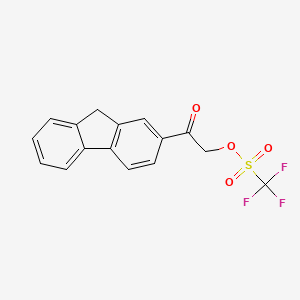
Guanidine;2-methylprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine;2-methylprop-2-enoic acid is a compound that combines the guanidine functional group with 2-methylprop-2-enoic acid Guanidine is a strong organic base, while 2-methylprop-2-enoic acid is a carboxylic acid with a double bond in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of amines with activated guanidine precursors. One common method is the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Another approach involves the use of thiourea derivatives as guanidylating agents, which react with amines in the presence of coupling reagents or metal-catalyzed guanylation .
Industrial Production Methods
Industrial production of guanidine derivatives often involves the use of transition metal catalysis. This method includes catalytic guanylation reactions of amines with carbodiimides and tandem catalytic guanylation/cyclization reactions . These methods provide efficient and scalable routes for the production of guanidine derivatives.
Análisis De Reacciones Químicas
Types of Reactions
Guanidine;2-methylprop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: Guanidine derivatives can be oxidized to form guanidinium salts.
Reduction: Reduction reactions can convert guanidine derivatives into amines.
Substitution: Guanidine derivatives can participate in nucleophilic substitution reactions, where the guanidine group acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in the reactions of guanidine derivatives include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of guanidine derivatives typically yields guanidinium salts, while reduction reactions produce amines .
Aplicaciones Científicas De Investigación
Guanidine;2-methylprop-2-enoic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of guanidine;2-methylprop-2-enoic acid involves its strong basicity and ability to form hydrogen bonds. Guanidine derivatives can enhance the release of acetylcholine following a nerve impulse, which slows the rates of depolarization and repolarization of muscle cell membranes . This action is mediated through interactions with molecular targets such as aldehyde dehydrogenase and ribonuclease .
Comparación Con Compuestos Similares
Similar Compounds
Urea: Similar in structure to guanidine but with different chemical properties and applications.
Biguanide: Contains two guanidine groups and is used in pharmaceuticals and as an antimicrobial agent.
Uniqueness
Guanidine;2-methylprop-2-enoic acid is unique due to its combination of a strong organic base (guanidine) with a carboxylic acid containing a double bond (2-methylprop-2-enoic acid).
Propiedades
Número CAS |
735279-32-0 |
|---|---|
Fórmula molecular |
C5H11N3O2 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
guanidine;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H6O2.CH5N3/c1-3(2)4(5)6;2-1(3)4/h1H2,2H3,(H,5,6);(H5,2,3,4) |
Clave InChI |
HEZMHRWTWGIRBU-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)O.C(=N)(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrimidine, 5-(4-chlorophenyl)-2-[(1-cyclopentyl-4-piperidinyl)oxy]-](/img/structure/B14209292.png)
![5-[2-(4-Fluorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14209296.png)

![3-{2-[(4-Methylbenzene-1-sulfonyl)methylidene]pyrrolidin-1-yl}propan-1-ol](/img/structure/B14209302.png)
![Benzamide, N-[2-(pentafluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14209319.png)
![1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one](/img/structure/B14209326.png)

![2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14209346.png)
![1-[2-(4-Nitrophenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14209351.png)
![4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)-](/img/structure/B14209352.png)

![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-pyridinyl)-](/img/structure/B14209357.png)
![Methyl 4-[(4-methoxyphenyl)sulfanyl]benzoate](/img/structure/B14209362.png)
![1,2-Bis[4-(chloromethyl)phenyl]hydrazine](/img/structure/B14209365.png)
